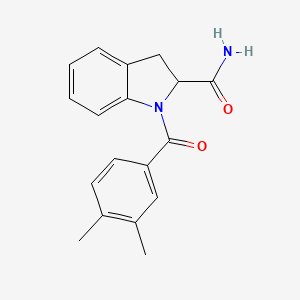

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, such as “1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .

Synthesis Analysis

Indole 2 and 3-carboxamide derivatives have been synthesized using various strategies . For instance, amide coupling of 4,6-difluoroindole-2-carboxylic acid with benzylamine or phenylhydrazine has been used to produce amides .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property has been exploited in the synthesis and biological evaluation of indole derivatives .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of DL-Indoline-2-carboxylic acid, closely related to the compound , involves reduction techniques using phosphonium iodide and hydriodic acid, leading to the formation of DL-indoline-2-carboxamide. The study on this derivative provides insights into the chemical properties and synthesis techniques relevant to the parent compound (Hudson & Robertson, 1967).

Chemical Functionalization : Indole- and Indoline-carboxamides, including derivatives similar to the compound , have been investigated for their ability to undergo regioselective metalation and electrophilic substitution. This chemical modification process is crucial in synthesizing diverse derivatives for various applications (Rousseau & Dodd, 2001).

Biological Activities

Allosteric Modulation Properties : Indole-2-carboxamides, which include structural analogs of the targeted compound, have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). Modifications in their chemical structure impact their binding affinity and cooperativity, which is significant for therapeutic applications (Khurana et al., 2014).

Antiviral and Antimicrobial Activities : Some indole and indoline carboxamide derivatives have been investigated for their potential antiviral and antimicrobial activities. These studies provide a foundation for understanding the biological activities that could be associated with the compound of interest (Srivastava et al., 1977), (Talupur et al., 2021).

Cancer Research Applications : Indole- and indoline-type compounds have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, highlighting their potential use in cancer research and treatment (Abu‐Hashem & Al-Hussain, 2022).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, including this compound, are known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can result in changes to the function of these enzymes and proteins, potentially leading to the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and

Future Directions

Properties

IUPAC Name |

1-(3,4-dimethylbenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-11-7-8-14(9-12(11)2)18(22)20-15-6-4-3-5-13(15)10-16(20)17(19)21/h3-9,16H,10H2,1-2H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAQEONQBGKHFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-3-sulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2425732.png)

![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)

![4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2425737.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2425738.png)

![7-methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2425739.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2425744.png)

![Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate](/img/structure/B2425748.png)

![tert-butyl N-[(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)methyl]carbamate](/img/structure/B2425751.png)